N,N-diallyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N,N-diallyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is a chemical compound that is extensively used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is commonly referred to as DAPB and is synthesized using specific methods that ensure its purity and potency.
Mechanism of Action
DAPB modulates the activity of ion channels by binding to specific sites on the channel protein. This binding alters the conformation of the channel, leading to changes in its activity. DAPB has been shown to bind to the TRPV1 channel at a site that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
DAPB has been shown to have several biochemical and physiological effects. It has been found to have antinociceptive effects in animal models of pain, suggesting that it may be a potential therapeutic agent for the treatment of pain. DAPB has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
DAPB has several advantages for use in lab experiments. It is a potent and selective modulator of ion channel activity, making it an ideal tool for investigating the role of ion channels in physiological processes. However, DAPB also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DAPB. One area of interest is the development of DAPB derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of DAPB in other physiological processes, such as inflammation and cancer. Finally, the development of DAPB-based therapeutics for the treatment of pain and other conditions is an exciting area of research.
Scientific Research Applications
DAPB is extensively used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. DAPB has also been shown to have antinociceptive effects in animal models of pain.
Properties
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N,N-bis(prop-2-enyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-4-12-23(13-5-2)21(25)18-8-6-7-9-19(18)27-17-10-14-22(15-11-17)20(24)16-26-3/h4-9,17H,1-2,10-16H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWQXAKONOWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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